molecular formula C8H17N B2900969 2,2-Dimethylcyclohexanamine CAS No. 24247-77-6

2,2-Dimethylcyclohexanamine

Cat. No.: B2900969
CAS No.: 24247-77-6
M. Wt: 127.231
InChI Key: XVXGXOJNGBLOKR-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexanamine is an organic compound with the molecular formula C8H17N. It is a cyclohexane derivative where two methyl groups are attached to the second carbon atom, and an amine group is attached to the first carbon atom.

Future Directions

Future research could explore the synthesis of amine derivatives from similar compounds using various catalysts . This could lead to the development of new methods for the synthesis of valuable intermediates for the manufacture of polymers, surfactants, biologically active molecules, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclohexanamine can be synthesized through several methods. One common approach is the reductive amination of 2,2-dimethylcyclohexanone. This process involves the reaction of 2,2-dimethylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .

Another method involves the alkylation of cyclohexylamine with isobutylene in the presence of a strong acid catalyst. This reaction results in the formation of 2,2-dimethylcyclohexan-1-amine through the addition of the isobutyl group to the cyclohexylamine .

Industrial Production Methods

Industrial production of 2,2-dimethylcyclohexan-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of substituted cyclohexylamine derivatives .

Scientific Research Applications

2,2-Dimethylcyclohexanamine has diverse scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for various functionalized derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a single amine group attached to the cyclohexane ring.

    2,2-Dimethylcyclohexanone: The ketone precursor used in the synthesis of 2,2-dimethylcyclohexan-1-amine.

    N,N-Dimethylcyclohexylamine: A related compound with two methyl groups attached to the nitrogen atom.

Uniqueness

2,2-Dimethylcyclohexanamine is unique due to the presence of two methyl groups at the second carbon position, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXGXOJNGBLOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24247-77-6
Record name 2,2-dimethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a dry 50 mL 3-neck round-bottomed flask, 2,2-dimethylcyclohexanone oxime (0.235 g, 1.66 mmol) was dissolved in THF (10 mL). Lithium aluminum hydride (1.0 M solution in THF, 4.0 mL, 4.0 mmol) was added dropwise over 15 min at room temperature. The reaction mixture was stirred at 60° C. overnight then cooled to room temperature and carefully quenched with 10 mL of saturated aqueous Rochelle-salt solution. The biphasic mixture was stirred at room temperature overnight then extracted with 2×50 mL of CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide 151 mg (71%) of 2,2-dimethylcyclohexylamine as a yellow oil which was used without further purification.
Quantity
0.235 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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